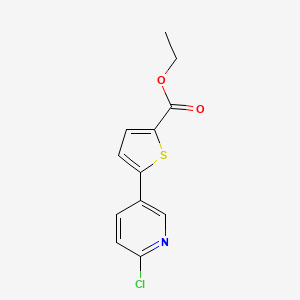
5-(6-氯吡啶-3-基)噻吩-2-羧酸乙酯
描述
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用
合成和化学性质
5-(6-氯吡啶-3-基)噻吩-2-羧酸乙酯在各种合成有机化学应用中作为关键中间体。它的用途在合成具有多种生物活性的衍生物中得到展示,包括抗增殖、抗菌和抗癌特性。例如,该化合物在特定条件下与巯基乙酸反应,导致形成新型的噻吩-2-羧酸乙酯衍生物。这些衍生物在进一步修饰后,已被评估其抗菌活性,证明了该化合物在开发潜在治疗剂中的作用(Spoorthy、Kumar、Rani 和 Ravindranath,2021)。
生物活性和应用
5-(6-氯吡啶-3-基)噻吩-2-羧酸乙酯衍生物的探索延伸到癌症研究领域,在那里对这些化合物的潜在抗肿瘤活性进行仔细审查。通过细致的合成路线,已经生成并测试了针对各种癌细胞系的新型化合物。例如,一系列从 5-(6-氯吡啶-3-基)噻吩-2-羧酸乙酯合成的新的噻吩和苯并噻吩衍生物已被设计和评估为抗癌剂,对乳腺癌、肺癌和中枢神经系统癌细胞系表现出显着的活性,突出了该化合物对开发新的抗癌药物的贡献(Mohareb、Abdallah、Helal 和 Shaloof,2016)。
合成方法和化学反应
该化合物的多功能性在复杂分子的合成中得到了进一步体现。它在各种杂环化合物的合成中充当前体,展示了其在合成有机化学中的广泛适用性。例如,5-(6-氯吡啶-3-基)噻吩-2-羧酸乙酯已被用于合成吡唑衍生物,这对于开发新型农药至关重要,因此说明了其在制药领域之外的重要性(Ju,2014)。
作用机制
未来方向
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
生化分析
Biochemical Properties
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties. Additionally, it interacts with antioxidant enzymes, enhancing their activity and providing protective effects against oxidative stress .
Cellular Effects
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to upregulate antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
The molecular mechanism of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and thereby exerting its antimicrobial effects. Additionally, it can activate certain signaling pathways, leading to changes in gene expression and cellular responses. These interactions highlight the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It may undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses .
Dosage Effects in Animal Models
The effects of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as antimicrobial and antioxidant activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These findings underscore the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation. The compound can influence metabolic flux, leading to changes in metabolite levels and overall cellular metabolism. These interactions highlight its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHFLLZAAGUVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216091 | |
| Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-71-8 | |
| Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


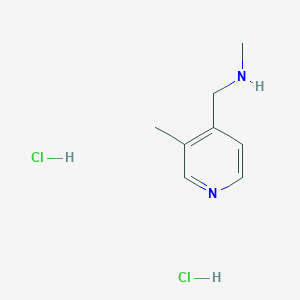
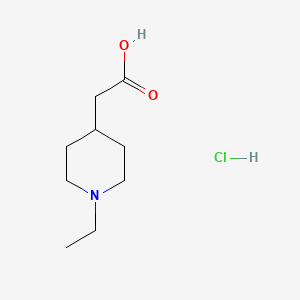


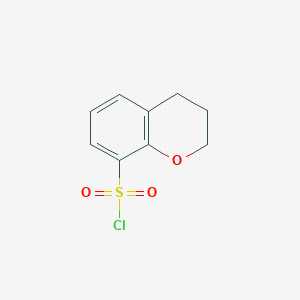
![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)
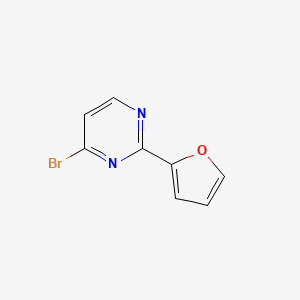
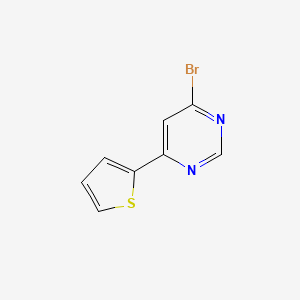
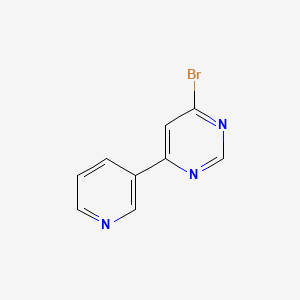

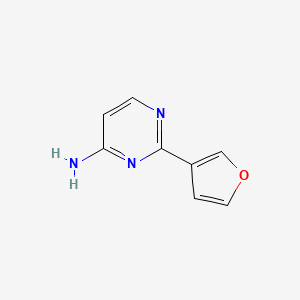

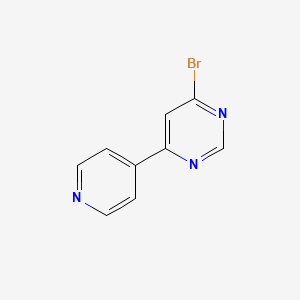
![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)
